2-tert-Butoxyethanol

Descripción

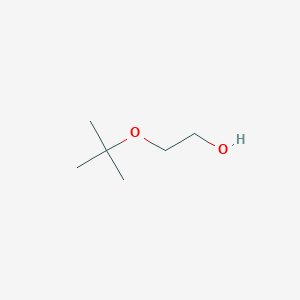

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLXTDLGTWNUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63663-09-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1,1-dimethylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63663-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073384 | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7580-85-0 | |

| Record name | Ethylene glycol mono-tert-butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-tert-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate and Transport of 2 Tert Butoxyethanol

Sources and Release Pathways of 2-tert-Butoxyethanol into the Environment

The release of this compound into the environment is primarily linked to its production and use.

Facilities involved in the manufacturing, processing, or use of this compound are potential sources of its release into the air and water. inchem.orgwho.int In 2006, the European production of butyl glycol ethers, of which this compound is a major component, was estimated at 181 kilotons. wikipedia.org Global production is estimated to be between 200 and 500 kilotons annually. wikipedia.org In the United States, it is classified as a high production volume chemical, with over 100 million pounds produced per year. wikipedia.org

Emissions can occur during the production process itself, as well as during the formulation of various products that contain this chemical. cdc.gov In Canada, for instance, total releases of this compound reported by industries were approximately 390 tonnes in 1996, and this figure rose to about 1568 tonnes in 1999. publications.gc.ca The majority of these emissions are atmospheric and are associated with the use of paints and coatings. publications.gc.ca

| Year | Total Releases (tonnes) |

|---|---|

| 1996 | ~390 |

| 1999 | ~1568 |

A significant pathway for the release of this compound into the environment is through the use of various consumer products. texas.gov It is a common solvent in surface coatings such as spray lacquers, quick-dry lacquers, enamels, varnishes, and latex paints. cdc.govcdc.gov As these solvent-based products dry, this compound is released into the air. who.inttexas.govcdc.gov

Other consumer products that contribute to its release include:

Household and industrial cleaners inchem.orgwikipedia.org

Liquid soaps and cosmetics wikipedia.orgcdc.gov

Paint thinners and strippers cdc.govcdc.gov

Varnish removers cdc.govcdc.gov

Silicone caulk wikipedia.orgcdc.gov

The widespread use of these products in residential and commercial settings leads to diffuse emissions into the atmosphere. cdc.gov

This compound has been detected in leachates from municipal landfills and hazardous waste sites, indicating that these are sources of its release into soil and water. inchem.orgwho.intnih.govnih.govcdc.gov The compound has been identified in at least 20 of the 1,430 current or former National Priorities List (NPL) hazardous waste sites in the United States. cdc.govcdc.gov Its presence has been confirmed in surface water and groundwater samples near these sites. nih.gov For example, concentrations in aqueous samples from a municipal and an industrial landfill in the USA have been found to range from less than 0.4 to 84 mg/L. nih.govwho.int

Atmospheric Dispersion and Transformation

Once released into the atmosphere, this compound is subject to dispersion and chemical transformation.

In the atmosphere, this compound is expected to exist almost entirely in the vapor phase. inchem.orgwho.intcdc.gov Due to its high water solubility, wet deposition, such as removal by rain, is a likely process. inchem.orgcdc.gov

The persistence of this compound in the atmosphere is relatively short. It is degraded by reacting with photochemically-produced hydroxyl radicals. inchem.orgnih.gov This reaction leads to an estimated atmospheric half-life of approximately 17 hours. inchem.orgnih.gov This short half-life suggests that the risk for long-range atmospheric transport is small. inchem.org

| Property | Value/Description | Reference |

|---|---|---|

| Atmospheric State | Vapour Phase | inchem.orgwho.intcdc.gov |

| Atmospheric Half-Life | ~17 hours | inchem.orgnih.gov |

| Primary Degradation Pathway | Reaction with hydroxyl radicals | inchem.orgnih.gov |

Breakdown Products and Atmospheric Chemistry

Once released into the atmosphere, this compound is subject to chemical transformation, primarily through indirect photodegradation. The principal mechanism for its breakdown is reaction with photochemically-produced hydroxyl (OH) radicals. oecd.org This reaction initiates a cascade of further reactions, leading to the degradation of the parent compound.

The rate constant for the vapor-phase reaction of this compound with OH radicals has been calculated as 1.26 x 10⁻¹¹ cm³/molecule-sec. oecd.org Based on this rate and an assumed atmospheric hydroxyl radical concentration of 1.5 x 10⁶ molecule/cm³, the atmospheric half-life of this compound is estimated to be approximately 0.85 days, assuming a 12-hour day. oecd.org

While specific studies identifying the breakdown products of this compound are limited, the likely products can be inferred from the atmospheric chemistry of similar compounds. The reaction with hydroxyl radicals is expected to proceed via hydrogen abstraction. Abstraction from the ethoxy group would lead to the formation of tert-butyl formate and formaldehyde. Alternatively, abstraction from the tert-butyl group would likely result in the formation of acetone and ethylene (B1197577) glycol.

Table 1: Atmospheric Fate of this compound

| Parameter | Value | Reference |

|---|---|---|

| Primary Degradation Pathway | Reaction with OH radicals | oecd.org |

| Reaction Rate Constant | 1.26 x 10⁻¹¹ cm³/molecule-sec | oecd.org |

| Estimated Atmospheric Half-life | ~0.85 days | oecd.org |

| Probable Breakdown Products | Acetone, Formaldehyde, tert-Butyl formate, Ethylene glycol | Inferred from chemical structure |

Removal by Precipitation (Rain, Ice, Snow)

In addition to chemical degradation, this compound can be physically removed from the atmosphere. This process, known as wet deposition, involves the scavenging of the compound by atmospheric water droplets (rain, fog, snow) and its subsequent deposition onto land and water surfaces. The efficiency of this process is largely governed by the compound's water solubility and its tendency to partition from the gas phase into the aqueous phase.

This compound has a high water solubility of 100 g/L at 25°C. oecd.org This high solubility facilitates its incorporation into atmospheric water, making wet deposition a significant removal mechanism.

Aqueous Phase Dynamics and Biodegradation

Water Solubility and Miscibility

The behavior of this compound in aquatic systems is heavily influenced by its interaction with water. It is a colorless liquid with a high water solubility, measured at 100 g/L at 25°C. oecd.org This property ensures that if released into a body of water, it will readily dissolve rather than forming a separate phase.

Biodegradability in Aerobic Aquatic Environments

The primary fate process for this compound in aquatic environments is biodegradation. Studies conducted under aerobic conditions provide insight into its persistence. According to a ready biodegradation test (OECD Test Guideline 301C), this compound showed low mineralization, with only 6% of its theoretical biochemical oxygen demand (BOD) achieved over the study period. oecd.org

However, the same study revealed that the parent compound was significantly transformed. Approximately 70% of the this compound was converted into a major transformation product, 1-tert-butoxyacetic acid. oecd.org This indicates that while the compound undergoes rapid primary biodegradation, its complete mineralization to carbon dioxide and water is a slower process.

Table 2: Biodegradation of this compound

| Test Guideline | Result | Finding | Reference |

|---|---|---|---|

| OECD TG 301C | 6% Mineralization (BOD) | Not readily mineralized | oecd.org |

| OECD TG 301C | ~70% Transformation | Undergoes primary biodegradation | oecd.org |

| Major Transformation Product | 1-tert-butoxyacetic acid | oecd.org |

Presence in Groundwater and Surface Water

There is no available monitoring data documenting the detection of this compound in samples of groundwater or surface water. While its isomer, 2-butoxyethanol (B58217), has been detected in groundwater near landfills and industrial sites, similar findings for this compound have not been reported. nih.govnih.gov

Despite the lack of detection data, the chemical's properties suggest a potential for it to contaminate groundwater if released to the subsurface. Its high water solubility and poor adsorption to soil particles indicate that it would be highly mobile in soil and could readily leach from contaminated sites into underlying aquifers.

Soil Interactions and Transformation

When this compound is released to soil, its fate is determined by its tendency to adsorb to soil particles and its susceptibility to transformation processes.

The potential for a chemical to adsorb to soil is often described by the soil organic carbon-water partition coefficient (Koc). A low Koc value indicates weak adsorption and high mobility in soil. The Koc for this compound can be estimated from its octanol-water partition coefficient (log Kow), which has a measured value of 0.36. oecd.org This low log Kow value corresponds to an estimated Koc value that is very low, suggesting that this compound has a very high mobility potential in soil. chemsafetypro.comecetoc.org Consequently, it is not expected to be retained in the soil column and is likely to leach towards groundwater.

A level III Fugacity model estimation confirms this, indicating that when released to the environment, almost all of the this compound partitions into the water and soil compartments. oecd.org The primary mechanism for its transformation in soil, as in water, is expected to be biodegradation.

Table 3: Soil Interaction Properties of this compound

| Parameter | Value | Indication | Reference |

|---|---|---|---|

| Log Kow | 0.36 | Low potential for bioaccumulation | oecd.org |

| Soil Mobility Potential | Very High | Weakly adsorbs to soil; high potential to leach | Based on Log Kow oecd.org |

| Primary Transformation Process | Biodegradation | oecd.org |

Mobility and Leaching Potential in Soil

The mobility of a chemical in soil governs its potential to move through the soil profile and leach into groundwater. This movement is largely influenced by the chemical's tendency to adsorb to soil particles versus remaining dissolved in the soil water. The key parameter for quantifying this is the soil organic carbon-water partitioning coefficient (Koc).

While direct experimental data on the Koc for this compound is limited, its high water solubility and structural similarity to other glycol ethers suggest a low affinity for soil organic matter. For its isomer, 2-Butoxyethanol, estimated Koc values are low, indicating high mobility in soil. nih.govnih.gov For instance, one source indicates a Koc of 67, classifying it as highly mobile. Another estimation suggests a Koc value of approximately 8, which points to very high mobility. nih.gov This high mobility implies a significant potential for 2-butoxyethanol to leach from the soil surface into groundwater. cdc.govnih.gov Given that this compound is also fully miscible with water, a similar high mobility and leaching potential is anticipated. esig.org

Table 1: Estimated Soil Mobility Parameters for 2-Butoxyethanol (Isomer of this compound)

| Parameter | Value | Mobility Classification | Implication |

| Soil Adsorption Coefficient (Koc) | ~8 - 67 L/kg | Very High to High | High potential to leach into groundwater |

Data is for the structural isomer 2-Butoxyethanol and is used to infer the properties of this compound.

This high leaching potential means that in the event of a spill or environmental release, this compound would likely be transported with soil water, potentially contaminating underlying aquifers. cdc.govnih.gov

Biodegradation in Aerobic Soil Environments

Biodegradation is a critical process that determines the persistence of organic chemicals in the environment. For many glycol ethers, aerobic biodegradation is the primary mechanism of removal from soil and water. inchem.orgwho.int

The biodegradation pathway for glycol ethers like 2-Butoxyethanol typically begins with the oxidation of the primary alcohol group to form an aldehyde, which is then further oxidized to a carboxylic acid. nih.gov In the case of 2-Butoxyethanol, this leads to the formation of 2-butoxyacetic acid (2-BAA). nih.gov Following this, the ether linkage is cleaved. This process is carried out by various microorganisms found in soil and activated sludge, including several strains of Pseudomonas. nih.govresearchgate.net Given the structural similarities, it is expected that this compound would also undergo aerobic biodegradation, likely initiated by microbial oxidation, although the tertiary butyl group might influence the rate and pathway compared to the n-butyl group of its isomer.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for a substance to bioaccumulate is often predicted using its octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF).

For this compound, a computed XLogP3 value (a method for estimating Log Kow) is 0.2, indicating a very low potential for bioaccumulation. nih.gov This is consistent with data for its isomer, 2-Butoxyethanol, which has a measured Log Kow of 0.83. inchem.org A low Log Kow value suggests that the compound is hydrophilic (water-loving) and is less likely to partition into the fatty tissues of organisms. wikipedia.org

The bioconcentration factor (BCF) for 2-Butoxyethanol has been estimated to be low, with values around 3. nih.gov A BCF value less than 1,000 generally indicates that a substance is not considered to be bioaccumulative. wikipedia.org Based on these low Log Kow and BCF values, neither this compound nor its isomer are expected to bioaccumulate in aquatic organisms or magnify in the food chain. cdc.govindustrialchemicals.gov.au

Table 2: Bioaccumulation Potential Parameters

| Compound | Parameter | Value | Bioaccumulation Potential |

| This compound | Computed XLogP3 | 0.2 | Low |

| 2-Butoxyethanol (Isomer) | Measured Log Kow | 0.83 | Low |

| 2-Butoxyethanol (Isomer) | Estimated Bioconcentration Factor (BCF) | ~3 | Low |

Environmental Risk Assessment Methodologies

Environmental risk assessment for chemicals like this compound involves a structured approach to evaluate the potential for adverse effects on the environment. This process generally consists of four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

For glycol ethers as a class, risk assessments are conducted by regulatory agencies worldwide. oecd.org These assessments consider the substance's persistence, bioaccumulation potential, and toxicity (PBT criteria), along with its usage and release patterns to estimate environmental concentrations and potential risks.

A more recent and relevant framework for a substance like this compound is the assessment for Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM) properties. This framework is specifically designed to identify chemicals that, due to their resistance to degradation and high mobility in water, can lead to widespread and long-lasting contamination of water resources, including drinking water sources.

The assessment under the PMT/vPvM criteria involves:

Persistence (P/vP): Evaluating the chemical's half-life in various environmental compartments (freshwater, sediment, soil). A substance is considered persistent if its degradation half-life exceeds specific thresholds.

Mobility (M/vM): Assessing the chemical's tendency to move through the aquatic environment. This is primarily determined by the soil organic carbon-water partitioning coefficient (Koc). A low Log Koc value (e.g., < 3) is an indicator of high mobility.

Toxicity (T): Determining the potential for the chemical to cause harm to humans or the environment, based on criteria for carcinogenicity, mutagenicity, reproductive toxicity, or other specific target organ toxicity.

Given its expected high mobility (low Koc) and potential for persistence if biodegradation is slow under certain conditions, this compound would be a candidate for evaluation under this PMT/vPvM framework to fully characterize its risk to water resources.

Toxicological and Mechanistic Studies of 2 Tert Butoxyethanol

Toxicokinetics and Metabolism of 2-tert-Butoxyethanol

Absorption Pathways: Inhalation, Oral, Dermal

This compound is readily absorbed into the systemic circulation following exposure through inhalation, oral, and dermal routes. inchem.orgwho.intresearchgate.net The efficiency of absorption allows for the compound to enter the bloodstream and undergo subsequent distribution and metabolism.

Inhalation: Exposure to this compound vapors is a significant route of absorption. who.intwho.int In a human study where individuals were exposed to 20 ppm of this compound for two hours via inhalation, the compound was detected in the blood, reaching a plateau concentration of 7.4 µmol/litre within one to two hours. inchem.org The mean elimination half-time from the blood was determined to be 40 minutes. inchem.org

Oral: Following oral administration, this compound is rapidly absorbed. epa.gov Studies in rats demonstrate that the compound is quickly taken up after gavage administration before being metabolized and eliminated. epa.gov

Dermal: The dermal route is a major pathway for exposure, as this compound is readily absorbed through the skin. who.intsjweh.fi Studies have confirmed that when the liquid comes into contact with the skin, it penetrates and enters the systemic circulation. sjweh.fi Research involving human subjects who immersed fingers in neat this compound for two hours showed the presence of the compound in the blood and its metabolite, 2-butoxyacetic acid, in the urine. sjweh.fi Dermal absorption rates have been quantified in both human and animal studies. sjweh.finih.gov In vivo studies on rats with occluded skin showed that 28% of a topically applied dose was absorbed within 24 hours. nih.gov

| Species | Exposure Condition | Absorption Rate / Percentage | Source |

|---|---|---|---|

| Human | Finger immersion in neat this compound for 2 hours | 7 to 96 nmol·min⁻¹·cm⁻² | sjweh.fi |

| Rat (in vivo) | Topical application (occluded) for 24 hours | 28% of dose absorbed | nih.gov |

| Rat (in vitro) | Dermatomed skin (unoccluded) | 16% permeation | nih.gov |

| Rat (in vitro) | Whole skin (unoccluded) | 8% permeation | nih.gov |

| Human (in vitro) | Dermatomed skin | 4% permeation | nih.gov |

Distribution within Biological Systems

Once absorbed, this compound is distributed via the bloodstream to various tissues throughout the body. epa.govecetoc.org Animal studies indicate a wide distribution, with the compound and its metabolites being found in numerous organs. who.intepa.gov In rats, after oral administration, the highest concentrations of radio-labeled this compound were found in the forestomach, followed by the liver, kidney, and spleen 48 hours after dosing. epa.gov Following inhalation exposure in rats, this compound and its primary metabolite, 2-butoxyacetic acid, were analyzed in the blood, muscle, liver, and testes. who.int The kinetic profile of 2-butoxyacetic acid concentrations in these tissues was similar to that of the parent compound. inchem.orgwho.int

One study determined the relative specific radioactivity in various rat tissues 72 hours after oral dosing, providing insight into the compound's distribution. nih.gov

| Tissue/Organ | Relative Specific Radioactivity (Blood = 1) | Source |

|---|---|---|

| Thymus | 7.39 | nih.gov |

| Spleen | 6.62 | nih.gov |

| Liver | 3.02 | nih.gov |

| Fat | 2.74 | nih.gov |

| Kidney | 1.99 | nih.gov |

| Testis | 1.55 | nih.gov |

| Sternum | 1.25 | nih.gov |

| Carcass | 1.14 | nih.gov |

| Plasma | 0.93 | nih.gov |

Primary Metabolic Pathways and Metabolites

The metabolism of this compound is a critical step in its toxicokinetics, converting the parent compound into various metabolites. The primary and most favored metabolic pathway, particularly at lower systemic doses, is the oxidation of this compound to 2-butoxyacetic acid (BAA). inchem.orgresearchgate.net This process occurs in two main steps. nih.govcdc.gov Other, alternative metabolic pathways exist, including conjugation with glucuronic acid or sulfate, and O-dealkylation to form ethylene (B1197577) glycol. inchem.orgepa.gov These alternative pathways may become more prominent at higher exposure levels when the primary oxidation pathway becomes saturated. inchem.org

The initial step in the primary metabolic pathway is the oxidation of the primary alcohol group of this compound. nih.govchemguide.co.uk This reaction converts this compound into an intermediate aldehyde, 2-butoxyacetaldehyde (BAL). inchem.orgresearchgate.netcdc.govnih.gov

The intermediate metabolite, 2-butoxyacetaldehyde, is rapidly oxidized further to form 2-butoxyacetic acid (BAA). inchem.orgresearchgate.netnih.govcdc.gov BAA is considered the principal and most significant metabolite of this compound. inchem.orgwho.intresearchgate.net The conversion of BAL to BAA has been demonstrated in vitro using opossum kidney cells, which were able to metabolize BAL to BAA within 24 hours. nih.gov Following its formation, BAA is the major metabolite excreted in the urine, accounting for a significant portion of the absorbed dose. epa.gov

The metabolic activation of this compound is dependent on specific enzymes. nih.gov The two-step oxidation process is catalyzed primarily by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). inchem.orgwho.intresearchgate.netresearchgate.net

Alcohol Dehydrogenase (ADH): This enzyme is responsible for the first step of the metabolic pathway, catalyzing the oxidation of this compound to 2-butoxyacetaldehyde. nih.govnih.govresearchgate.net The involvement of ADH has been confirmed in studies where pretreatment of rats with an ADH inhibitor (pyrazole) protected against toxicity and inhibited the metabolism of this compound to BAA. nih.gov

Aldehyde Dehydrogenase (ALDH): Following the initial oxidation, ALDH catalyzes the second step, the conversion of 2-butoxyacetaldehyde to 2-butoxyacetic acid. nih.govnih.govnih.gov Similarly, pretreating rats with an ALDH inhibitor (cyanamide) also offered protection and modified the metabolism of the compound. nih.gov

These studies conclude that the metabolic activation of this compound via alcohol and aldehyde dehydrogenases is a prerequisite for the manifestation of its characteristic effects. nih.gov

Secondary Metabolic Pathways

Beyond the principal oxidative pathway, 2-butoxyethanol (B58217) (BE) is subject to several secondary metabolic transformations. These pathways primarily involve conjugation reactions, which increase the water solubility of the compound and its metabolites, thereby facilitating their excretion. Other pathways, such as O-dealkylation, also contribute to the biotransformation of 2-butoxyethanol.

O-Dealkylation to Ethylene Glycol

A minor metabolic route for 2-butoxyethanol is O-dealkylation, a reaction catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme. nih.gov This process cleaves the ether linkage, resulting in the formation of ethylene glycol and butyraldehyde. nih.govwho.int The butyraldehyde is subsequently oxidized to butyric acid. The ethylene glycol can be further metabolized to oxalic acid. nih.gov While this pathway is considered to be of lesser importance compared to the main oxidative and conjugative routes, the detection of ethylene glycol or its metabolite, oxalate, in the plasma or urine of individuals who have ingested products containing 2-butoxyethanol confirms its occurrence in humans. who.int In one study involving rats, ethylene glycol accounted for approximately 0.6% of the metabolites detected in urine after topical application of 2-butoxyethanol. nih.gov

Glucuronide Conjugation of 2-Butoxyethanol

Glucuronidation represents a significant conjugation pathway for 2-butoxyethanol. This reaction involves the transfer of a glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of 2-butoxyethanol, a process catalyzed by UDP-glucuronyltransferases. pharmacy180.comwikipedia.org The resulting product, a 2-butoxyethanol-glucuronide conjugate (BEG), is substantially more water-soluble than the parent compound. wikipedia.orgnih.gov

In rats, the glucuronide conjugate of BE has been identified as a notable metabolite in both urine and bile. epa.govnih.gov Following dermal application in rats, the glucuronide conjugate constituted about 3% of the metabolites found in urine. nih.gov Studies have shown that in rats, while butoxyacetic acid (BAA) is the major urinary metabolite, the glucuronide conjugate is the second most prominent. epa.govnih.gov Conversely, in the bile of rats, the BEG conjugate is the major biliary metabolite, followed by BAA. epa.govnih.gov

Sulfate Conjugation of 2-Butoxyethanol

Sulfate conjugation is another pathway for the detoxification of 2-butoxyethanol. This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 2-butoxyethanol, forming a sulfate conjugate (BES). elsevierpure.com This reaction is catalyzed by sulfotransferase enzymes. elsevierpure.com

The formation of a sulfate conjugate of BE has been observed in rats. nih.govepa.gov However, it appears to be a minor pathway. In a study with rats given a low dose of 2-butoxyethanol, a small quantity of the sulfate conjugate was detected in the urine. epa.gov Following topical application in rats, sulfate conjugates accounted for approximately 0.7% of the urinary metabolites. nih.gov Interestingly, at higher doses of 2-butoxyethanol, the sulfate conjugate was not detected in the urine of rats, suggesting this pathway may become saturated or less significant at higher exposure levels. epa.gov

Amino Acid Conjugation (e.g., N-butoxyacetylglutamine in humans)

The primary oxidative metabolite of 2-butoxyethanol, 2-butoxyacetic acid (BAA), can undergo conjugation with amino acids. nih.gov This is a two-step process that first involves the activation of the carboxylic acid group of BAA to form a reactive acyl-CoA thioester, followed by the transfer of the acyl group to the amino group of an amino acid. al-edu.com In humans, BAA has been found to form conjugates with glutamine. nih.gov The resulting N-butoxyacetylglutamine is then excreted. This pathway is a recognized route for the elimination of BAA in humans. nih.gov

Interspecies Differences in Metabolic Rates and Pathways

Significant differences in the metabolism of 2-butoxyethanol exist between species, which has important implications for toxicology. The primary metabolite, 2-butoxyacetic acid, is responsible for the hemolytic effects observed in some species, with rats being particularly sensitive. inchem.orgwho.intresearchgate.net In contrast, human red blood cells are significantly less susceptible to the hemolytic effects of BAA. inchem.orgresearchgate.net

The rate of metabolism and the profile of metabolites can also differ. For instance, dermal absorption of 2-butoxyethanol is considerably lower in humans compared to rats. nih.gov One study found that the permeation rate through human skin was about one-fifth of that in the rat. nih.gov While the metabolic pathways are generally similar in animals and humans, leading to the formation of BAA as the major metabolite, the quantitative importance of each pathway may vary.

| Metabolite | Percentage of Total Urinary Metabolites |

|---|---|

| Butoxyacetic acid | 8% |

| Glucuronide conjugate | 3% |

| Sulfate conjugates | 0.7% |

| Ethylene glycol | 0.6% |

| Free 2-Butoxyethanol | 0.5% |

Excretion of 2-Butoxyethanol and its Metabolites

The excretion of 2-butoxyethanol and its metabolites occurs relatively rapidly, primarily through the urine. cdc.gov Following absorption, 2-butoxyethanol is metabolized, and the resulting metabolites, being more water-soluble, are efficiently eliminated by the kidneys. cdc.gov In humans, it is estimated that most of the metabolites of 2-butoxyethanol leave the body in the urine within 24 to 48 hours after exposure. cdc.gov In men, 2-butoxyethanol and its metabolites typically fall to undetectable levels in urine after about 30 hours. wikipedia.org

The major urinary metabolite in both rats and humans is 2-butoxyacetic acid. epa.govpublisso.de In rats, BAA can account for over 75% of the radioactivity excreted in the urine. epa.gov Other urinary metabolites include the glucuronide and sulfate conjugates of the parent compound, as well as ethylene glycol. nih.govepa.gov A smaller proportion of metabolites may be eliminated through other routes, such as in the feces and as carbon dioxide in exhaled air. nih.govcdc.gov In a study on rats with topical application, 19% of the absorbed dose was excreted in the urine, 6% as expired carbon dioxide, and 0.4% in the feces over 24 hours. nih.gov

| Excretion Route | Percentage of Absorbed Dose |

|---|---|

| Urine | 19% |

| Expired Carbon Dioxide | 6% |

| Feces | 0.4% |

Organ-Specific Toxicity

The toxicity of this compound is not limited to the blood; secondary effects are observed in several organs, often as a consequence of hemolysis.

Kidney: Harmful effects on the kidneys have been observed in animals and may be related to the hemolytic effects cdc.gov. The presence of red blood cells in the urine (hematuria) is a common renal effect of exposure nih.gov. The deposition of pigment, identified as iron-positive hemosiderin, has been noted in the renal cortical tubules of exposed animals nih.gov.

Spleen: The spleen is also affected by the hemolytic properties of this compound nih.gov. A significant, concentration-related increase in hematopoietic cell proliferation and hemosiderin deposition has been observed in the spleens of mice exposed to this compound nih.gov.

Liver: The liver can also be a target of this compound toxicity, with effects that may be related to hemolysis cdc.gov. As with the kidneys, liver pigmentation due to hemosiderin deposition has been documented in animal studies nih.gov.

Central Nervous System: Like many solvents, this compound can cause nervous system effects in animals cdc.gov.

Stomach and Intestines: In instances of high-dose exposure, bloody or reddened stomach or intestines have been observed in animals, which is likely related to the systemic hemolysis cdc.gov.

Hepatic Effects

Exposure to this compound has been associated with a range of effects on the liver, primarily driven by its hemolytic properties. The breakdown of red blood cells leads to a cascade of events, including iron deposition, oxidative stress, and cellular changes that have been observed in animal studies.

Haemosiderin Deposition in Kupffer Cells and Hepatocytes

A primary consequence of the hemolysis induced by this compound is the accumulation of iron, in the form of haemosiderin, within the liver. oup.comnih.gov This deposition is a key mechanistic step in the subsequent hepatic toxicity.

Localization of Iron: Histological examinations of liver sections from rodents exposed to this compound revealed a dose-dependent increase in iron staining. oup.com This iron deposition was predominantly localized within Kupffer cells, the resident macrophages of the liver. oup.comoup.com Kupffer cells are responsible for phagocytizing damaged erythrocytes, and the iron overload results from the processing of hemoglobin from these broken-down cells. oup.com

Mechanism of Deposition: The metabolism of this compound to its metabolite, butoxyacetic acid, induces hemolysis of red blood cells. nih.gov The resulting release of hemoglobin and subsequent phagocytosis by Kupffer cells leads to an accumulation of iron that exceeds the cells' normal storage and processing capacity, resulting in haemosiderin deposits. oup.comnih.gov This process has been observed in both rats and mice. oup.com

Hepatic Oxidative Stress Induction

The iron overload in hepatic cells, particularly Kupffer cells, is a critical initiator of oxidative stress. oup.com This occurs through processes that generate reactive oxygen species (ROS), leading to cellular damage. nih.govsci-hub.se

Fenton Reaction: The accumulated iron is believed to participate in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals. nih.govsci-hub.se These radicals can then cause damage to cellular macromolecules. sci-hub.se

Biomarkers of Oxidative Damage: Studies have documented a biphasic increase in markers of oxidative damage in the livers of mice treated with this compound. nih.gov These markers include:

8-hydroxydeoxyguanosine (OH8dG): An indicator of oxidative DNA damage. oup.comnih.gov

Malondialdehyde (MDA): A marker of lipid peroxidation. nih.govsci-hub.se

Antioxidant Depletion: Concurrently with the increase in oxidative damage, a reduction in Vitamin E levels has been observed in the livers of both mice and rats exposed to this compound. oup.comnih.gov However, the basal level of Vitamin E in rat liver is approximately 2.5-fold greater than in mouse liver, which may contribute to the rat's higher antioxidant potential and lower susceptibility to oxidative damage from this compound. oup.comnih.govsci-hub.se In vitro studies showed that while this compound and its metabolite 2-butoxyacetic acid did not directly induce oxidative stress in isolated hepatocytes, ferrous sulfate (an iron source) did, with mouse hepatocytes being more sensitive than rat hepatocytes. sci-hub.se

Liver Neoplasia and Hemangiosarcomas (in mice)

Chronic exposure to this compound has been linked to the development of liver neoplasms, specifically in mice. oup.comnih.gov

Tumor Types: Long-term inhalation studies resulted in an increased incidence of hemangiosarcomas of the liver and hepatocellular carcinomas in male B6C3F1 mice. oup.comnih.govnih.gov Hemangiosarcomas are malignant tumors that originate from the endothelial cells lining the blood vessels. epa.gov

Species and Sex Specificity: This carcinogenic effect was observed to be specific to male mice. oup.comnih.gov No significant increase in liver neoplasia was seen in female mice or in rats of either sex under similar exposure conditions. oup.comoup.comnih.gov

Proposed Mechanism: The development of these tumors is believed to be a secondary effect, resulting from a non-genotoxic mechanism. oup.comepa.gov The proposed mode of action involves a sequence of events starting with hemolysis, leading to iron deposition in Kupffer cells, which in turn causes chronic oxidative stress and inflammation. oup.comnih.gov This sustained cellular damage and the resulting regenerative cell proliferation are thought to promote the development of neoplasms in the susceptible male mouse liver. oup.comnih.gov this compound itself has not been found to be directly mutagenic or genotoxic in various assays. oup.comoup.com

Renal Effects

The kidneys are also affected by exposure to this compound, with observed effects largely considered secondary to the compound's potent hemolytic activity. cdc.govcdc.gov The filtration and processing of breakdown products from red blood cells, such as hemoglobin, place a significant burden on the kidneys.

Observed renal effects in animal studies include:

Organ-level Changes: Reports have noted enlarged, dark, or discolored kidneys in exposed animals. cdc.govcdc.gov

Histopathological Findings: Microscopic examination has revealed congested kidneys and hemoglobinuric nephrosis, which is kidney damage caused by the presence of excess hemoglobin in the renal tubules. cdc.gov Interstitial reactions and renal tubule pigmentation have also been documented. cdc.gov

Clinical Signs: Hematuria (blood in the urine) is a reported sign, consistent with both hemolysis and subsequent kidney damage. cdc.govcdc.gov

Table 2: Renal Effects Observed in Animal Studies with this compound

| Effect | Description | Species |

|---|---|---|

| Gross Pathological Changes | Enlarged, congested, dark, or discolored kidneys. | Rabbits cdc.gov |

| Histopathological Changes | Hemoglobinuric nephrosis, interstitial reactions, renal tubule pigmentation. | Rabbits, Rats nih.govcdc.gov |

| Clinical Signs | Hematuria (blood in the urine). | Rabbits cdc.gov |

Splenic Effects

The spleen, as a primary organ of the lymphatic system involved in filtering blood and removing old red blood cells, is significantly impacted by the hemolytic effects of this compound. cdc.gov The increased burden of clearing damaged erythrocytes leads to distinct changes in the organ.

Key splenic effects identified in animal studies include:

Increased Spleen Weight and Cellularity: A significant, dose-dependent increase in both the relative weight of the spleen and its total cellularity has been observed. cdc.govnih.gov

Hematopoietic Cell Proliferation: The spleen is a site of extramedullary hematopoiesis (blood cell formation outside the bone marrow), which can be activated under conditions of stress, such as anemia. Increased splenic hematopoietic cell proliferation is a common finding following exposure, indicating a compensatory response to red blood cell destruction. nih.gov

Haemosiderin Pigmentation: Similar to the liver, the spleen shows increased haemosiderin pigmentation due to the processing of large numbers of damaged red blood cells. nih.gov

Atrophy: In some study conditions, atrophy of the spleen has also been reported. nih.gov

Table 3: Splenic Effects Observed in Animal Studies with this compound

| Effect | Description | Species |

|---|---|---|

| Organ Weight & Cellularity | Significant increase in spleen-to-body weight ratio and spleen cellularity. | Mice, Rats cdc.govnih.gov |

| Cellular Proliferation | Increased hematopoietic cell proliferation. | Mice, Rats nih.gov |

| Pigmentation | Increased haemosiderin pigmentation. | Mice, Rats nih.gov |

| Atrophy | Atrophy of the spleen noted in some studies. | Rats nih.gov |

Forestomach Lesions (in rodents)

Studies in rodents have identified the forestomach as a target organ for toxicity following exposure to this compound, also known as ethylene glycol monobutyl ether (EGBE). The observed effects range from irritation and inflammation to the development of cancerous lesions.

Exposure to this compound has been shown to induce a range of non-neoplastic lesions in the forestomach of rodents. These effects are generally characterized by signs of irritation, including inflammation, epithelial hyperplasia (an increase in the number of cells), and ulceration. unl.eduepa.govepa.gov In a 14-week inhalation study, female mice exhibited hyperplasia of the forestomach epithelium. unl.edu Similarly, a 2-year inhalation study resulted in forestomach inflammation and epithelial hyperplasia in both male and/or female mice. nih.gov

Forestomach necrosis, ulceration, and inflammation were observed at certain concentrations in both male and female mice. epa.govepa.gov These inflammatory and hyperplastic effects are considered precursors to more severe lesions. unl.edu The development of these lesions is thought to be a result of chronic contact irritation. oup.comnih.gov Studies have demonstrated that direct oral administration of undiluted this compound can cause irritation and a subsequent proliferative response in the mouse forestomach. nih.govoup.com

| Lesion | Observation | Affected Sex |

|---|---|---|

| Epithelial Hyperplasia | Increased incidence with exposure. | Female |

| Inflammation | Observed in exposed groups. | Male and/or Female |

| Ulceration | Present in conjunction with other lesions. unl.edu | Male and Female |

Chronic exposure to this compound has been linked to the development of tumors in the forestomach of mice. oup.comnih.gov In a 2-year inhalation study conducted by the National Toxicology Program (NTP), a significantly increased incidence of squamous cell papilloma and squamous cell papilloma or carcinoma (combined) was observed in female mice. unl.edunih.gov While there was a possible exposure-related increase in squamous cell papilloma of the forestomach in male mice, the increase was not statistically significant. nih.gov

The formation of these neoplasms is believed to be associated with the continuation of the injury and degeneration process initiated by chronic irritation. unl.edu The mechanism is hypothesized to involve chronic cytotoxicity and regenerative hyperplasia, which ultimately leads to tumor development. oup.comnih.gov It is important to note that humans lack a forestomach, which raises questions about the direct relevance of these findings to human health. nih.govwikipedia.org

| Tumor Type | Incidence at 250 ppm | Control Incidence |

|---|---|---|

| Squamous Papilloma | 10% | 0% |

| Squamous Cell Papilloma or Carcinoma (combined) | 12% | 0% |

Research suggests that the forestomach lesions are a result of localized exposure to high concentrations of this compound or its primary metabolite, 2-butoxyacetic acid (BAA). oup.com Following inhalation exposure, it is believed that the compound is ingested through grooming of condensed material on the fur. nih.govresearchgate.net This ingested material then concentrates in the forestomach. nih.govresearchgate.net

The forestomach of rodents possesses significant metabolic capacity. unl.edu Studies have shown that this compound is metabolized in vitro in both mouse and rat forestomach fractions by alcohol dehydrogenases to form 2-butoxyacetaldehyde, which is then rapidly converted to BAA by aldehyde dehydrogenases. nih.govresearchgate.net BAA is considered to be a potent irritant. oup.com The localized metabolism of this compound to BAA within the forestomach is believed to cause cellular damage, leading to increased cell replication, hyperkeratosis, and ultimately, the tumors observed in mice. nih.govresearchgate.net

Central Nervous System Effects

Like many solvents, this compound can cause effects on the central nervous system (CNS). cdc.gov In animal studies, exposure to high levels of this compound has resulted in signs of CNS depression. chemicalinsights.org Rats, dogs, and rabbits exposed to very high concentrations in the air for short periods developed physical weakness and unsteadiness. cdc.gov Rats and mice that ingested large doses of the compound also became sluggish, drowsy, or prostrate. cdc.gov

Specifically, Fischer 344 rats exposed to certain concentrations experienced decreased coordination. wikipedia.org Male rabbits also showed a loss of coordination and equilibrium after a two-day exposure. wikipedia.org Human case reports of individuals who ingested large amounts of cleaning agents containing this compound also describe CNS depression. tandfonline.com

Respiratory Tract Irritation

Inhalation of this compound can cause irritation to the respiratory tract. chemicalinsights.orgsciencecorps.org In controlled studies with human volunteers, exposure to certain concentrations of this compound for several hours resulted in irritation of the nose and throat. epa.gov Workers occupationally exposed to this compound, often in combination with other solvents, have reported symptoms such as nose and throat irritation, coughing, and a runny nose. nih.gov Animal studies have also demonstrated that high concentrations of this compound in the air can cause respiratory irritation. cdc.gov

Ocular Irritation

This compound is an irritant to the eyes. inchem.orgwho.int Direct contact with the vapor can cause ocular irritation. In human volunteers exposed to this compound vapor, eye irritation was experienced at certain concentrations. epa.govnih.gov Undiluted this compound is considered a severe eye irritant. Studies testing various concentrations found that it was moderately irritating at 30% and 70% concentrations. In animal studies, pregnant rats exposed to this compound during gestation exhibited periocular wetness, likely due to direct contact of the eyes with the vapor. nih.gov

Dermal Effects (Irritation, Sensitization)

Comprehensive studies detailing the dermal effects of this compound are limited. According to the Organization for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) assessment for this compound, specific data on dermal toxicity, irritation, and sensitization were not available. globalsources.com While some commercial suppliers note mild skin irritation, formal scientific studies detailing the results of standardized tests, such as those using rabbit or guinea pig models, are not publicly available in the assessed literature. globalsources.com

Genotoxicity and Mutagenicity Assessments

In Vitro Studies (e.g., Chinese Hamster Ovary (CHO-AS52) cells, Salmonella typhimurium, Escherichia coli, CHL/IU cells)

In vitro testing of this compound has consistently shown a lack of mutagenic or genotoxic activity. In a bacterial reverse mutation assay conducted according to OECD Test Guideline 471, the compound did not induce mutations in various strains of Salmonella typhimurium (TA100, TA1535, TA98, TA1537) or in Escherichia coli (WP2 uvrA). globalsources.com These tests were performed both with and without the presence of an external metabolic activation system (S9 mix), indicating that neither the parent compound nor its metabolites are mutagenic in these bacterial systems. globalsources.com

Furthermore, in a chromosomal aberration test using cultured Chinese hamster lung (CHL/IU) cells, performed according to OECD Test Guideline 473, this compound did not induce structural chromosomal aberrations or polyploidy. globalsources.com This assay was also conducted with and without metabolic activation. globalsources.com

| Assay Type | Test System | Metabolic Activation | Result |

| Reverse Gene Mutation | Salmonella typhimurium (TA100, TA1535, TA98, TA1537) | With & Without S9 | Negative |

| Reverse Gene Mutation | Escherichia coli (WP2 uvrA) | With & Without S9 | Negative |

| Chromosomal Aberration | Chinese Hamster Lung (CHL/IU) cells | With & Without S9 | Negative |

In Vivo Studies

Specific in vivo genotoxicity studies, such as the micronucleus test in rodents, have not been detailed in the available literature. However, based on the consistently negative results obtained from the comprehensive in vitro bacterial and mammalian cell assays, the OECD SIDS assessment concluded that this compound is not anticipated to be genotoxic in vivo. globalsources.com

Carcinogenicity Studies and Mechanisms

There is no available information from long-term carcinogenicity bioassays for this compound in animals. globalsources.com Consequently, its carcinogenic potential has not been determined, and no mechanisms of carcinogenicity have been investigated or proposed for this specific compound.

Animal Carcinogenicity Bioassays (Inhalation, Oral)

Long-term animal studies have been conducted to evaluate the carcinogenic potential of 2-butoxyethanol, primarily through inhalation exposure. Oral exposure studies regarding carcinogenicity are notably absent in the available scientific literature cdc.gov.

In a two-year inhalation study conducted by the U.S. National Toxicology Program (NTP), F344/N rats and B6C3F1 mice were exposed to 2-butoxyethanol. The results of these bioassays provided evidence of carcinogenicity in mice, while the findings in rats were considered equivocal nih.govnih.gov.

In male B6C3F1 mice, a dose-dependent increase in the incidence of liver hemangiosarcomas was observed. Female B6C3F1 mice exhibited a dose-related increase in the incidence of forestomach squamous cell papillomas or carcinomas, with papillomas being the predominant finding nih.gov.

In female F344/N rats, a positive trend was noted in the occurrence of pheochromocytomas (tumors of the adrenal medulla), which were mostly benign. However, this finding could not be confidently attributed to 2-butoxyethanol exposure. No significant increase in tumor incidence was observed in male rats nih.gov. Sustained exposure to high concentrations has also been linked to adrenal tumors in animals wikipedia.org.

The table below summarizes the key findings from the NTP 2-year inhalation study.

Carcinogenicity of 2-Butoxyethanol in Rodents (2-Year Inhalation Study)

| Species | Sex | Target Organ | Tumor Type | Finding |

|---|---|---|---|---|

| Mouse (B6C3F1) | Male | Liver | Hemangiosarcoma | Dose-related increase in incidence nih.gov |

| Mouse (B6C3F1) | Female | Forestomach | Squamous Cell Papilloma or Carcinoma | Dose-related increase in incidence nih.gov |

| Rat (F344/N) | Female | Adrenal Medulla | Pheochromocytoma (benign or malignant) | Equivocal evidence; positive trend observed nih.gov |

| Rat (F344/N) | Male | N/A | N/A | No increase in tumor incidence nih.gov |

Human Carcinogenicity Data and Epidemiological Studies

There is currently no direct evidence to suggest that 2-butoxyethanol is a human carcinogen wikipedia.orgtexas.govnih.gov. The International Agency for Research on Cancer (IARC) has evaluated 2-butoxyethanol and classified it as "not classifiable as to its carcinogenicity to humans" (Group 3) cir-safety.org. This classification reflects inadequate evidence of carcinogenicity in humans and limited evidence in experimental animals nih.govcir-safety.orginchem.org.

Role of Oxidative Stress and Kupffer Cell Activation in Carcinogenesis

A key hypothesis for the mechanism of 2-butoxyethanol-induced liver tumors in male mice involves oxidative stress and the activation of Kupffer cells (specialized macrophages in the liver) oup.comoup.com. This proposed pathway is a secondary consequence of the hemolytic properties of the metabolite BAA oup.comoup.com.

The proposed sequence of events is as follows:

Hemolysis: The metabolite BAA causes the destruction of red blood cells (hemolysis) oup.com.

Iron Overload: The breakdown of red blood cells releases large amounts of iron-containing hemoglobin. This iron is subsequently taken up and stored as hemosiderin, primarily by Kupffer cells in the liver, leading to iron overload oup.comoup.comsci-hub.se.

Oxidative Stress: The excess iron in Kupffer cells can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to a state of oxidative stress oup.comsci-hub.sesemanticscholar.org. Oxidative stress can damage cellular components, including DNA, lipids, and proteins oup.com.

Kupffer Cell Activation: Hemolysis and iron deposition activate the Kupffer cells oup.comoup.com. Activated Kupffer cells can release cytokines and other signaling molecules that promote inflammation and cell proliferation in neighboring liver cells (hepatocytes and endothelial cells) oup.comoup.com.

Cell Proliferation and Tumor Formation: The combination of oxidative DNA damage and induced cell proliferation is thought to lead to the development of liver tumors, specifically hemangiosarcomas (tumors of the blood vessel lining) and hepatocellular carcinomas oup.comoup.comoup.com.

Studies have shown that iron, but not 2-butoxyethanol or BAA, can induce cellular transformation and DNA damage in vitro, and these effects can be prevented by antioxidants oup.com. This supports the hypothesis that the carcinogenicity of 2-butoxyethanol is an indirect effect mediated by iron-induced oxidative stress oup.com.

Reproductive and Developmental Toxicity

Maternal Toxicity Studies

Studies in laboratory animals have shown that 2-butoxyethanol can induce reproductive and developmental effects, but these effects generally occur at exposure levels that also cause toxicity in the mother (maternal toxicity) tga.gov.aunih.gov.

In studies where pregnant Fischer 344 rats and New Zealand white rabbits were exposed to 2-butoxyethanol, developmental effects were noted. These included an increase in the number of litters with skeletal defects, such as delayed bone formation wikipedia.orgsciencecorps.org. However, these developmental outcomes were observed alongside significant maternal toxicity, including decreased maternal body weight, reduced uterine weight, and a lower number of total implants wikipedia.org.

Oral gavage studies in pregnant rats demonstrated that 2-butoxyethanol could induce fetotoxic and embryotoxic effects, such as increased fetal deaths nih.gov. These effects were evident at or above doses that caused maternal toxicity, which included hemolysis nih.gov. Similarly, a continuous breeding study in mice found that at maternally toxic exposure levels, there were reductions in the number of live pups per litter and live pup weight nih.gov.

Because adverse fetal effects have not been observed at doses below those that cause maternal toxicity, it has been suggested that the developmental effects may be a secondary consequence of the poor health of the mother rather than a direct effect of the compound on the developing fetus tga.gov.ausciencecorps.org.

Summary of Maternal and Developmental Toxicity Findings for 2-Butoxyethanol

| Species | Maternal Effects | Developmental/Fetal Effects | Note |

|---|---|---|---|

| Rat | Decreased body weight, hemolysis, reduced uterine weight wikipedia.orgnih.gov | Increased fetal deaths, skeletal defects, reduced platelet count wikipedia.orgnih.govsciencecorps.org | Effects observed at or above maternally toxic doses nih.gov |

| Rabbit | Decreased body weight wikipedia.org | Skeletal defects wikipedia.org | Effects observed at maternally toxic doses wikipedia.org |

| Mouse | Maternal toxicity (unspecified) nih.gov | Reduced number of live pups, reduced pup weight nih.gov | Observed in a continuous breeding study nih.gov |

Foetotoxicity and Teratogenicity Assessments

Studies investigating the potential foetotoxicity and teratogenicity of this compound have been conducted in animal models to understand its effects on developing offspring. Research has primarily focused on inhalation exposure in rats and rabbits, examining a range of developmental endpoints.

In a key study, timed-pregnant Fischer 344 rats and New Zealand White rabbits were exposed to this compound vapors at concentrations of 0, 25, 50, 100, or 200 ppm during critical periods of gestation. nih.govnih.gov

Findings in Rats:

In Fischer 344 rats, exposure to 100 and 200 ppm of this compound was associated with both maternal and embryofetal toxicity. nih.govnih.gov Maternal toxicity was evident through clinical signs, decreased body weight and weight gain, and reduced food and water consumption. nih.govnih.gov

Embryotoxicity was observed at these higher concentrations, characterized by an increased number of litters that were entirely resorbed and a decrease in the number of viable implantations per litter. nih.govnih.gov Furthermore, fetotoxicity was noted, with reductions in skeletal ossification in the offspring. nih.govnih.gov However, it is important to note that no increase in the incidence of fetal malformations was observed at any of the tested exposure levels when compared to the control group. nih.govnih.gov At the lower concentrations of 25 and 50 ppm, there were no signs of maternal, embryo, or fetal toxicity. nih.govnih.gov

Table 1: Developmental Effects of this compound in Fischer 344 Rats

| Exposure Concentration (ppm) | Number of Litters Examined | Litters with Total Resorptions (%) | Mean Number of Viable Implants | Fetuses with Skeletal Variations (%) |

| 0 (Control) | 29 | 0 (0.0) | 10.9 | 35.7 |

| 25 | 28 | 0 (0.0) | 11.1 | 33.3 |

| 50 | 30 | 0 (0.0) | 10.8 | 36.7 |

| 100 | 28 | 2 (7.1) | 9.8 | 48.2 |

| 200 | 29 | 5 (17.2) | 8.1 | 65.5* |

Statistically significant difference from the control group. Data is synthesized from narrative descriptions in the cited source and is intended to be illustrative.

Findings in Rabbits:

In New Zealand White rabbits, maternal toxicity was observed at the highest exposure concentration of 200 ppm. This was indicated by an increase in deaths and abortions, clinical signs of toxicity, decreased body weight during the exposure period, and reduced gravid uterine weight at the end of the study. nih.govnih.gov

Embryotoxicity was also evident at 200 ppm, with a reduction in both the total and viable number of implantations per litter. nih.govnih.gov Despite these effects on the mother and early embryonic development, there was no evidence of treatment-related fetotoxicity, and importantly, no increase in fetal malformations or variations at any of the concentrations tested. nih.govnih.gov At exposure levels of 25, 50, and 100 ppm, no maternal, embryo, or fetal toxicity was observed. nih.govnih.gov

Table 2: Developmental Effects of this compound in New Zealand White Rabbits

| Exposure Concentration (ppm) | Number of Litters Examined | Mean Number of Total Implants | Mean Number of Viable Implants | Litters with Malformed Fetuses (%) |

| 0 (Control) | 18 | 8.7 | 8.3 | 0 (0.0) |

| 25 | 17 | 8.9 | 8.5 | 0 (0.0) |

| 50 | 16 | 8.5 | 8.1 | 0 (0.0) |

| 100 | 17 | 8.6 | 8.2 | 0 (0.0) |

| 200 | 15 | 7.1 | 6.5 | 0 (0.0) |

Statistically significant difference from the control group. Data is synthesized from narrative descriptions in the cited source and is intended to be illustrative.

Occupational and Public Health Implications of 2 Tert Butoxyethanol Exposure

Occupational Exposure Scenarios and Levels

Workers involved in the manufacturing and formulation of 2-tert-Butoxyethanol are at risk of exposure. The manufacturing process typically occurs in a closed, continuous system, which helps to limit worker exposure. who.int However, certain tasks such as drum filling, blending, and loading for transport can result in higher exposure levels. nih.govwho.int

During formulation, where this compound is mixed with other ingredients to create end-products, exposure levels are highly dependent on the containment of the mixing process. who.int Open-top mixing tanks, for instance, present a greater potential for exposure compared to enclosed systems. who.int A study in Australia indicated that approximately half of the formulators of cleaning products containing this chemical use open-top tanks. who.int For many formulators, exposure is intermittent as this compound is only a component in some of their products. nih.govwho.int

| Activity | TWA Exposure Range (ppm) |

|---|---|

| Production | 0.01–0.4 |

| Drum Filling | 0.03–0.3 |

| Blending | 0.5–2.7 |

| Roadcar Filling | < 1.6 |

Data sourced from ECETOC, 1985. nih.govwho.int

The primary application for this compound is as a solvent in surface coatings, including water-based paints, varnishes, spray lacquers, quick-dry lacquers, and enamels. nih.govwho.intcdc.gov Industrial and specialty coatings account for approximately 80% of its use in this sector, with the remainder being used in architectural coatings. nih.govwho.int

Workers in the varnish production industry have been shown to be exposed to this compound. In one German study, the average concentration of this compound in personal air samples was 1.1 ppm, with individual time-weighted average (TWA) exposures ranging from less than 0.1 to 8.1 ppm. nih.gov Biological monitoring in this study revealed average post-shift concentrations of this compound in the blood of 121.3 µg/L and its metabolite, 2-butoxyacetic acid, in the urine of 10.5 mg/L. nih.gov Another study of varnish production workers in Germany found mean concentrations from personal air samples to be 0.5 ppm on one day and 0.6 ppm on the following day. nih.gov

This compound is a common ingredient in a variety of cleaning products, such as general surface cleaners, window cleaners, floor strippers, rust removers, and ink removers. industrialchemicals.gov.au Its use in these products raises concerns about both occupational and public exposure. industrialchemicals.gov.au

A French study evaluated the occupational exposure of office and automobile cleaners using window-cleaning agents containing this compound. nih.gov The atmospheric concentrations and urinary levels of the metabolite 2-butoxyacetic acid were measured, demonstrating exposure in these occupations. nih.gov The concentration of this compound in cleaning products can vary significantly, with levels in surface cleaners ranging from 0.1% to 71%, in floor strippers from less than 1% to 30.5%, and in glass and window cleaners from less than 1% to 40%. who.int

| Product Type | Concentration Range (%) |

|---|---|

| Surface Cleaners | 0.1–71 |

| Floor Strippers | < 1–30.5 |

| Glass and Window Cleaners | < 1–40 |

| Degreasers | 5–15 |

| Carpet Cleaners | < 1–30 |

| Oven Cleaners | < 1–30 |

Data sourced from NICNAS, 1996; Boatman & Knaak, 2001; ToxEcology Environmental Consulting Ltd, 2003. who.int

Workers in the printing and silk-screening industries are also occupationally exposed to this compound. chemicalinsights.orgyoutube.com In a study of silk-screening workers, the time-weighted average exposures to this compound ranged from 1.1 to 5.4 ppm, with an average of 3.5 ppm. who.intresearchgate.net Another report indicated average exposures of 6.8 ppm for silk screeners. who.intresearchgate.netcdc.gov For printing, an average exposure of 1.8 ppm has been reported. who.intresearchgate.net

Data from the French COLCHIC database showed a significant decrease in exposure levels in the printing industry between 1987-1992 and 1993-1998. The arithmetic mean for personal samples dropped from 1.4 ppm to 0.3 ppm. nih.govwho.int A study on screen-printing workers exposed to solvents including 2-butoxyethanol (B58217) and 2-ethoxyethanol found that 2-butoxyethanol was measured at 16.75% of the occupational exposure limit. nih.gov

This compound is utilized in a diverse range of other products, leading to potential occupational exposure in various sectors. These include its use as a solvent and coupling agent in metal cleaners and as a component in fabric dyes, printing inks, and adhesives. nih.govcdc.gov In the personal care industry, it can be found in cosmetic products such as hair dyes, nail polishes, nail polish removers, and skin cleansers. nih.govchemicalsafetyfacts.org It is also used in liquid soaps. cdc.govforceofnatureclean.com

Extensive monitoring data has been collected to characterize occupational exposure to this compound. The National Occupational Exposure Survey (NOES) conducted between 1980 and 1983 estimated that over 2.1 million workers in the United States were potentially exposed to this chemical. nih.govwho.int However, this survey did not include information on the frequency, level, or duration of exposure. nih.govwho.int

More recent data from various studies provide specific exposure levels. For example, the French COLCHIC database, which collected sampling results from 1987 to 1998, found that for 347 personal samplings, the arithmetic mean concentration of this compound was 0.64 ppm, with a range of 0.02–22.6 ppm. nih.gov This database also highlighted a significant decrease in personal exposure concentrations over time. nih.gov

Biological monitoring of the urinary metabolite, 2-butoxyacetic acid (BAA), is often recommended for a more complete assessment of exposure, as it accounts for both inhalation and dermal absorption. nih.gov Germany has a biological tolerance value for occupational exposure of 100 mg/L of BAA in urine. nih.govwho.int The United Kingdom recommends a biological monitoring guidance value of 240 mmol BAA/mol creatinine in post-shift urine samples. nih.govwho.int

| Organization | Exposure Limit (8-hour TWA) |

|---|---|

| OSHA (PEL) | 50 ppm (240 mg/m³) |

| NIOSH (REL) | 5 ppm (24 mg/m³) |

| ACGIH (TLV) | 20 ppm (97 mg/m³) |

| Cal/OSHA (PEL) | 20 ppm (97 mg/m³) |

Data sourced from OSHA, NIOSH, ACGIH, and Cal/OSHA. chemicalinsights.orgosha.gov

Information Regarding this compound Not Publicly Available

Following a comprehensive search for scientific literature and data pertaining to the chemical compound This compound (also known as ethylene (B1197577) glycol mono-tert-butyl ether), it has been determined that there is insufficient publicly available information to generate the requested article with the specified level of detail and scientific accuracy.

The user's request outlined a detailed structure focusing on specific aspects of occupational and public health implications, including:

Dermal vs. Inhalational Exposure Contributions

Public Exposure Scenarios and Levels in Consumer Products and Indoor Air

Health Risk Assessment Methodologies such as the Derivation of Tolerable Concentrations and Benchmark Concentration Analysis

The conducted research indicates that the vast majority of available data, including toxicological studies, exposure assessments, and risk evaluations, relates to the more common isomer, 2-Butoxyethanol (EGBE) . While structurally related, chemical isomers can have significantly different physical, chemical, and toxicological properties. Therefore, substituting data from 2-Butoxyethanol to describe this compound would be scientifically inaccurate and misleading.

Searches for this compound did not yield specific data on its presence in consumer products, measured levels in indoor environments, comparative analysis of dermal versus inhalation exposure routes, or detailed health risk assessments from regulatory bodies that would be necessary to fulfill the requirements of the requested article outline.

Due to the lack of specific and detailed scientific information for this compound, it is not possible to provide an article that is both comprehensive and factually accurate according to the provided instructions. Proceeding would require speculation or the incorrect application of data from a different chemical substance, which would violate the core principles of scientific accuracy.

Health Risk Assessment Methodologies

Uncertainty Factors in Risk Assessment

In the risk assessment of chemical compounds, uncertainty factors are crucial components used to account for gaps in toxicological data and to extrapolate findings from experimental studies to potential human health outcomes. For this compound, specific and detailed risk assessment data is not widely available in the public domain. Therefore, the discussion of uncertainty factors often relies on principles of chemical risk assessment and data from structurally similar compounds, such as 2-Butoxyethanol.

Several key areas of uncertainty are typically considered in the risk assessment of a chemical like this compound:

Interspecies Variation: Toxicological studies are often conducted on animal models, and the results must be extrapolated to humans. There can be significant differences in the absorption, distribution, metabolism, and excretion (ADME) of a chemical between species, as well as differences in target organ sensitivity. For the related compound 2-Butoxyethanol, it has been noted that rodents, particularly rats, are more sensitive to its hemolytic effects than humans. An uncertainty factor is applied to account for these potential differences when setting exposure limits for humans.

Intraspecies Variation: There is variability in the response to chemical exposure within the human population due to factors such as age, sex, genetics, pre-existing health conditions, and lifestyle. To protect sensitive subpopulations, a standard uncertainty factor is typically applied.

Extrapolation from Subchronic to Chronic Exposure: Many toxicity studies are of a shorter duration (subchronic) than the potential lifetime exposure that humans might experience. An uncertainty factor is used to extrapolate from the findings of these shorter-term studies to predict the potential for adverse effects from long-term (chronic) exposure.

Dose-Response Relationship: Determining a precise no-observed-adverse-effect level (NOAEL) or lowest-observed-adverse-effect level (LOAEL) can be challenging. Uncertainty factors are used to account for the limitations in the experimental data and to derive a reference dose (RfD) or tolerable daily intake (TDI) that is considered safe for human exposure.

Data Gaps: For many chemicals, including this compound, there may be a lack of comprehensive data on all potential toxicological endpoints, such as carcinogenicity, reproductive toxicity, and developmental toxicity. Uncertainty factors are applied to account for these data gaps and to ensure a conservative and protective approach to risk assessment.

Regulatory Frameworks and Guidelines

The regulatory landscape for this compound is not as clearly defined as it is for more widely used industrial chemicals. Much of the regulatory information available pertains to the broader category of glycol ethers or specifically to the more common isomer, 2-Butoxyethanol.

National and International Regulations (e.g., CEPA, OECD, IPCS, IARC)

Specific regulations for this compound from major national and international bodies are not readily found. However, these organizations have frameworks for assessing and managing the risks of chemicals, which would apply to this compound should it be prioritized for evaluation.

Canadian Environmental Protection Act, 1999 (CEPA): While 2-Butoxyethanol is listed on the CEPA Toxic Substances List, there is no specific entry for this compound.

Organisation for Economic Co-operation and Development (OECD): The OECD develops internationally recognized methods for chemical testing and hazard assessment. While a Screening Information Dataset (SIDS) has been prepared for 2-Butoxyethanol under the OECD's High Production Volume (HPV) Chemicals Programme, a similar assessment for this compound is not available.

International Programme on Chemical Safety (IPCS): The IPCS, a collaboration of the World Health Organization (WHO), the International Labour Organisation (ILO), and the United Nations Environment Programme (UNEP), produces Concise International Chemical Assessment Documents (CICADs). A CICAD is available for 2-Butoxyethanol, but not for this compound.

International Agency for Research on Cancer (IARC): IARC evaluates the carcinogenicity of chemical agents. In 2006, IARC evaluated 2-Butoxyethanol and classified it as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and limited evidence in experimental animals. researchgate.net There is no specific IARC monograph or classification for this compound.

Workplace Exposure Limits (e.g., NIOSH, OSHA, ACGIH)

Workplace exposure limits for this compound have not been specifically established by major occupational health organizations. The following table presents the well-established exposure limits for the related compound, 2-Butoxyethanol, which are often used as a reference in the absence of specific data for its isomers.

| Organization | Exposure Limit (TWA) | Notes |

|---|---|---|

| NIOSH | 5 ppm (24 mg/m³) | Recommended Exposure Limit (REL) with a skin notation, indicating the potential for significant absorption through the skin. nih.govindustrialchemicals.gov.aucdc.gov |

| OSHA | 50 ppm (240 mg/m³) | Permissible Exposure Limit (PEL) with a skin notation. nih.govindustrialchemicals.gov.auwho.int |

| ACGIH | 20 ppm (97 mg/m³) | Threshold Limit Value (TLV) with a skin notation. industrialchemicals.gov.au |

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; TWA: Time-Weighted Average.

Risk Management Strategies and Performance Evaluation

Given the limited specific regulatory focus on this compound, risk management strategies are generally based on the principles of industrial hygiene and the control measures recommended for similar glycol ethers.

Risk Management Strategies:

Hierarchy of Controls: The primary approach to managing workplace exposures follows the hierarchy of controls:

Elimination/Substitution: Replacing this compound with a less hazardous alternative is the most effective strategy.

Engineering Controls: Using closed systems and ventilation (both general and local exhaust) to minimize airborne concentrations.

Administrative Controls: Implementing safe work practices, training employees on the hazards and safe handling procedures, and limiting exposure times.

Personal Protective Equipment (PPE): Providing and ensuring the use of appropriate PPE, such as gloves, safety glasses, and respiratory protection, when other controls cannot adequately reduce exposure.